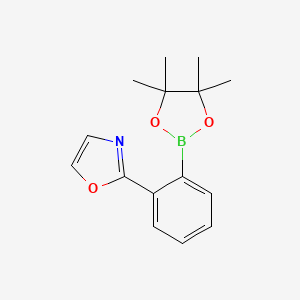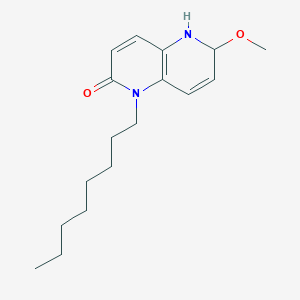
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom and a tetrahydrofuryl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Bromination: The introduction of the bromine atom can be achieved through the bromination of the pyrazole ring using bromine or a brominating agent such as N-bromosuccinimide (NBS). This step is typically performed in an organic solvent like dichloromethane or chloroform.
Attachment of the Tetrahydrofuryl Group: The tetrahydrofuryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated pyrazole with a tetrahydrofuran derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated processes to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of azido-pyrazole derivatives.
科学研究应用
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 4-Chloro-1-(2-tetrahydrofuryl)-1H-pyrazole
- 4-Fluoro-1-(2-tetrahydrofuryl)-1H-pyrazole
- 4-Iodo-1-(2-tetrahydrofuryl)-1H-pyrazole
Uniqueness
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo counterparts, which may exhibit different chemical and biological properties.
属性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC 名称 |
4-bromo-1-(oxolan-2-yl)pyrazole |
InChI |
InChI=1S/C7H9BrN2O/c8-6-4-9-10(5-6)7-2-1-3-11-7/h4-5,7H,1-3H2 |
InChI 键 |
OHZDWBKDCQKGAT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)N2C=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)








![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)

